molecular formula C18H15ClN4O3S B11197958 N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11197958
M. Wt: 402.9 g/mol
InChI Key: ZDTKVHONKKKSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, a chloropyridine moiety, and a thiazole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Chloropyridine Intermediate: The chloropyridine moiety is often prepared via chlorination of pyridine derivatives using reagents like thionyl chloride.

    Thiazole Ring Formation: The thiazole ring is synthesized through the condensation of α-haloketones with thiourea.

    Coupling Reactions: The final compound is obtained by coupling the benzodioxole and chloropyridine intermediates with the thiazole carboxamide under appropriate conditions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, resulting in amine derivatives.

    Substitution: The chloropyridine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the chloropyridine moiety can form hydrogen bonds with amino acid side chains. The thiazole carboxamide group can chelate metal ions, influencing enzyme activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of a benzodioxole ring, chloropyridine moiety, and thiazole carboxamide group. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H15ClN4O3S

Molecular Weight

402.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H15ClN4O3S/c1-10-16(27-18(22-10)23-15-5-3-12(19)8-20-15)17(24)21-7-11-2-4-13-14(6-11)26-9-25-13/h2-6,8H,7,9H2,1H3,(H,21,24)(H,20,22,23)

InChI Key

ZDTKVHONKKKSCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.